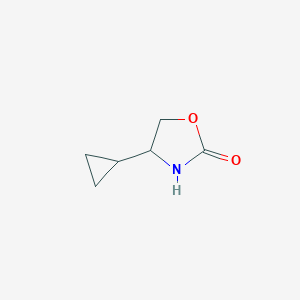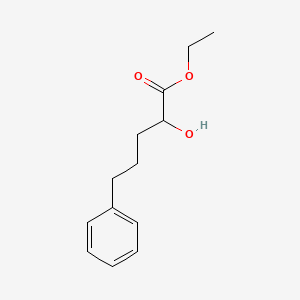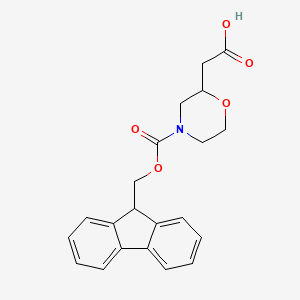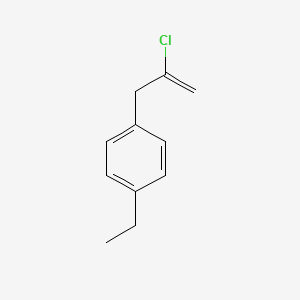
2-Chloro-3-(4-ethylphenyl)-1-propene
Übersicht
Beschreibung
“2-Chloro-3-(4-ethylphenyl)-1-propene” is a chemical compound with the molecular formula C11H13Cl . It has a molecular weight of 180.68 .
Synthesis Analysis
The synthesis of “2-Chloro-3-(4-ethylphenyl)-1-propene” could potentially involve Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of “2-Chloro-3-(4-ethylphenyl)-1-propene” can be represented by the InChI code: 1S/C11H13Cl/c1-3-10-4-6-11(7-5-10)8-9(2)12/h4-7H,2-3,8H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving “2-Chloro-3-(4-ethylphenyl)-1-propene” could potentially involve the Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Wissenschaftliche Forschungsanwendungen
Copolymerization with Styrene
- Copolymerization with Styrene: 2-Chloro-3-(4-ethylphenyl)-1-propene has been studied for its ability to copolymerize with styrene. This process involves the use of radical initiation and results in copolymers with specific compositions and structures, as analyzed by various spectroscopic methods. These copolymers show different thermal decomposition characteristics compared to polystyrene, indicating changes in their chemical properties due to the incorporation of the 2-Chloro-3-(4-ethylphenyl)-1-propene unit (Kharas et al., 2017).
Structural Analysis
- Molecular and Crystal Structures: The compound has been analyzed for its molecular and crystal structures using X-ray diffraction. This analysis provides insights into the conformations and arrangements of the molecules, which are crucial for understanding its behavior in various applications, including polymer science and material engineering (Gupta et al., 2002).
Catalytic Applications
- Catalytic Properties in Polymerization: Research has been conducted on the use of 2-Chloro-3-(4-ethylphenyl)-1-propene in catalytic systems for polymerization reactions. These studies focus on understanding the catalytic behavior and efficiency in processes like the polymerization of propene and other monomers. The findings contribute to the development of new catalytic systems for producing polymers with specific properties (Kaminsky et al., 1995).
Eigenschaften
IUPAC Name |
1-(2-chloroprop-2-enyl)-4-ethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-3-10-4-6-11(7-5-10)8-9(2)12/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBHKRUUXQMUTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(4-ethylphenyl)-1-propene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Imidazol-2-amine, 5-[4-(trifluoromethyl)phenyl]-](/img/structure/B1425769.png)
amine](/img/structure/B1425772.png)

![[2-(Methoxymethyl)phenyl]methanesulfonyl chloride](/img/structure/B1425775.png)

![Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1425779.png)

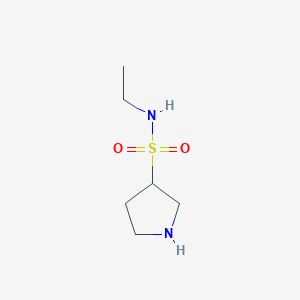

![[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1425783.png)
